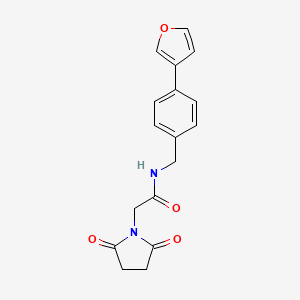

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c20-15(10-19-16(21)5-6-17(19)22)18-9-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-4,7-8,11H,5-6,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKFACPEHMHGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring, followed by the introduction of the furan and benzyl groups. Common synthetic routes include:

Condensation reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidinone ring.

Substitution reactions: The furan and benzyl groups are introduced through substitution reactions, often using activating agents to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone ring but differ in their substituents.

Furan derivatives: Compounds containing furan rings with various substituents.

Acetamide derivatives: Compounds with similar acetamide groups but different core structures.

Uniqueness: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide stands out due to its combination of the pyrrolidinone ring, furan moiety, and acetamide group, which provides unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves the reaction of 2-furanacrylic acid with N-hydroxysuccinimide, followed by acylation with an appropriate amine. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticonvulsant Activity

Recent studies have identified related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , as potent anticonvulsants. AS-1 demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited a favorable safety profile and good permeability in ADME-Tox studies, suggesting its potential as a therapeutic agent for epilepsy .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Related compounds have shown promising results in inhibiting these enzymes with IC50 values significantly lower than those of established drugs like donepezil .

Study on Anticonvulsant Properties

In a study evaluating AS-1's anticonvulsant properties, researchers found that it provided broad-spectrum protection across multiple seizure models. This study highlighted the compound's effectiveness in drug-resistant epilepsy models and noted its low toxicity in preliminary tests .

Neuroprotective Effects

Another relevant study focused on the neuroprotective effects of similar compounds that inhibit AChE. These compounds demonstrated not only enzyme inhibition but also protective effects against oxidative stress and neuroinflammation in cellular models .

Data Tables

| Activity | Compound | IC50 Value | Remarks |

|---|---|---|---|

| Anticonvulsant | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Varies by model | Effective in MES and PTZ tests |

| Antimicrobial | 4-thiazolidinone derivatives | 100-400 µg/mL | Moderate to good activity against various bacteria |

| AChE Inhibition | Various derivatives | IC50 < 10 µM | More potent than donepezil |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Coupling Reactions : The dioxopyrrolidine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-dione derivative and the benzylamine intermediate .

Functionalization : The furan-3-yl group is incorporated via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution on a halogenated benzyl precursor .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the furan and dioxopyrrolidine groups (e.g., furan protons at δ 7.4–8.1 ppm; pyrrolidine carbonyls at ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~395.16) .

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm amide and carbonyl groups .

- HPLC : Purity >95% assessed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (<0°C) during coupling reduce side reactions (e.g., racemization) .

- Catalyst Screening : Pd(PPh) in Suzuki-Miyaura coupling enhances furan-3-yl incorporation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during amide bond formation .

- Kinetic Monitoring : TLC or inline FTIR tracks reaction progression to minimize over-functionalization .

Q. What strategies resolve contradictory bioactivity data in antimicrobial studies?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC protocols to ensure reproducibility across labs (e.g., S. aureus ATCC 25923) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .

- Mechanistic Studies : Fluorescence quenching or SPR assays identify binding to bacterial topoisomerase IV .

- Data Normalization : Correct for solvent effects (DMSO cytotoxicity) using vehicle controls .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., human PARP-1, PDB ID: 5DS3) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Data Contradictions and Validation

Q. How to address discrepancies in reported cytotoxicity values across studies?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., HEK-293 vs. HeLa) from ATCC to exclude variability .

- Dose-Response Curves : IC values derived from 8-point dilutions (0.1–100 µM) improve reliability .

- Apoptosis Markers : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) .

Structural and Functional Analogues

Q. What structurally related compounds are used as benchmarks?

- Examples :

| Compound Name | Key Structural Differences | Biological Relevance |

|---|---|---|

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | Oxazole replaces furan | Reduced antimicrobial activity |

| N-[2-(Dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | Dimethylamino side chain | Enhanced solubility and CNS penetration |

Future Research Directions

Q. What gaps exist in understanding this compound’s mechanism of action?

- Priority Areas :

- Proteomics : SILAC-based profiling to identify off-target interactions .

- In Vivo Models : PK/PD studies in murine infection models (e.g., septicemia) .

- Crystallography : Co-crystallization with target enzymes to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.